6-(2-Fluoro-5-methylphenoxy)hexan-2-one

Description

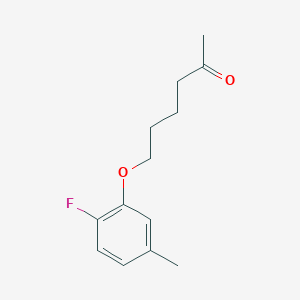

6-(2-Fluoro-5-methylphenoxy)hexan-2-one is a fluorinated aromatic ether ketone with the molecular formula C₁₃H₁₅FO₂. Its structure features a hexan-2-one backbone substituted at the 6-position with a 2-fluoro-5-methylphenoxy group. This compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or specialty materials, given the electron-withdrawing fluorine atom and methyl group that modulate reactivity and stability .

Properties

IUPAC Name |

6-(2-fluoro-5-methylphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-10-6-7-12(14)13(9-10)16-8-4-3-5-11(2)15/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGGHWLJVFGDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with 6-(2-Fluoro-5-methylphenoxy)hexan-2-one, differing primarily in functional groups or substituents:

Key Observations :

- Steric Effects: The methyl group at the 5-position on the phenoxy ring may hinder steric access to the ketone, reducing reaction rates compared to less substituted analogs like hexan-2-one .

Claisen-Schmidt Condensation

Hexan-2-one derivatives are commonly synthesized via Claisen-Schmidt reactions. For example, camphor (1,7,7-trimethylbicyclo[2.2.1]hexan-2-one) reacts with substituted benzaldehydes under grinding conditions with NaOH to yield benzylidene derivatives in >80% yields . While direct evidence for this compound is lacking, its ketone group likely participates similarly in condensation reactions, albeit with modified kinetics due to fluorine's electron-withdrawing effects.

Ring-Expansion Reactions

Bicyclohexanones (e.g., bicyclo[2.1.1]hexan-2-one) undergo diazomethane-mediated ring expansion to bicycloheptanones . The fluorinated phenoxy group in this compound may influence such reactions by altering ring strain or steric hindrance.

Physicochemical Properties

Solubility and Intermolecular Interactions

Hexan-2-one exhibits exothermic mixing with o-xylene due to dipole-π interactions between its ketone group and aromatic rings . For this compound, the fluorine atom may enhance polarity, increasing solubility in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs.

Thermal Stability

No direct data exists for the target compound, but hexan-2-one derivatives generally have boiling points between 120–160°C . The fluorinated phenoxy group may raise the boiling point due to increased molecular weight and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.